molecular formula C16H23NO2 B11461856 N-[4-ethoxy-3-methoxy-5-(prop-2-en-1-yl)benzyl]prop-2-en-1-amine

N-[4-ethoxy-3-methoxy-5-(prop-2-en-1-yl)benzyl]prop-2-en-1-amine

Cat. No.: B11461856
M. Wt: 261.36 g/mol
InChI Key: RRRYQVSIGKBLMR-UHFFFAOYSA-N
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Description

{[4-ETHOXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYL}(PROP-2-EN-1-YL)AMINE is an organic compound characterized by its unique structure, which includes ethoxy, methoxy, and prop-2-en-1-yl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-ETHOXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYL}(PROP-2-EN-1-YL)AMINE typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:

    Alkylation: Introduction of the prop-2-en-1-yl group via alkylation reactions.

    Methoxylation and Ethoxylation: Introduction of methoxy and ethoxy groups through nucleophilic substitution reactions using methanol and ethanol, respectively.

    Amination: Introduction of the amine group through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

    Continuous Flow Synthesis: Implementation of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[4-ETHOXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYL}(PROP-2-EN-1-YL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

{[4-ETHOXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYL}(PROP-2-EN-1-YL)AMINE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[4-ETHOXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYL}(PROP-2-EN-1-YL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Modulation of Gene Expression: Regulation of gene expression through interaction with transcription factors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {[4-ETHOXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYL}(PROP-2-EN-1-YL)AMINE include:

    2-Methoxy-4-(prop-2-en-1-yl)phenol: Shares similar structural features and functional groups.

    Phenol, 2-methoxy-5-(1-propenyl)-, (E): Another compound with similar substituents on the phenyl ring.

Uniqueness

The uniqueness of {[4-ETHOXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYL}(PROP-2-EN-1-YL)AMINE lies in its specific combination of ethoxy, methoxy, and prop-2-en-1-yl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N-[(4-ethoxy-3-methoxy-5-prop-2-enylphenyl)methyl]prop-2-en-1-amine

InChI

InChI=1S/C16H23NO2/c1-5-8-14-10-13(12-17-9-6-2)11-15(18-4)16(14)19-7-3/h5-6,10-11,17H,1-2,7-9,12H2,3-4H3

InChI Key

RRRYQVSIGKBLMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)CNCC=C)CC=C

Origin of Product

United States

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